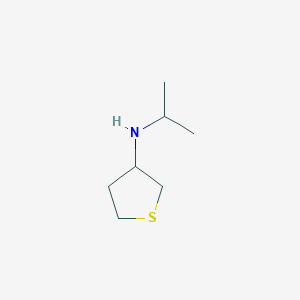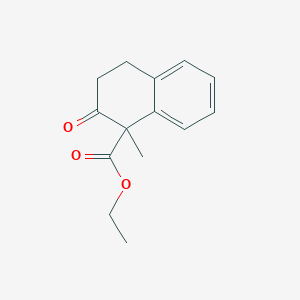
Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of esters It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene+ethyl chloroformate→ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a similar tetrahydro structure but different functional groups.
Tetralin (1,2,3,4-tetrahydronaphthalene): A simpler tetrahydronaphthalene derivative without the ester and ketone functionalities.
Uniqueness
Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 1-methyl-2-oxo-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-3-17-13(16)14(2)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
HYLDLDIBFDFOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


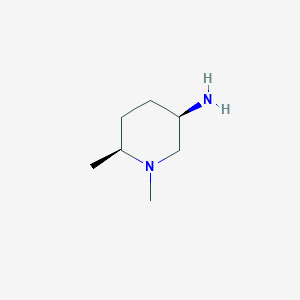
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)
![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)
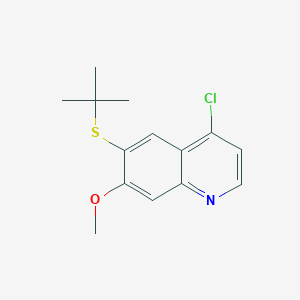
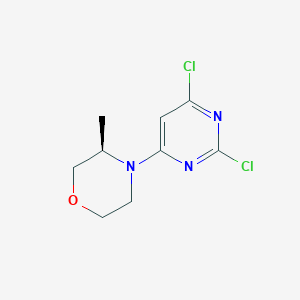
![[(4-Tert-butylphenyl)methyl]boronic acid](/img/structure/B11755020.png)
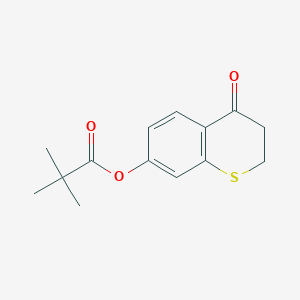


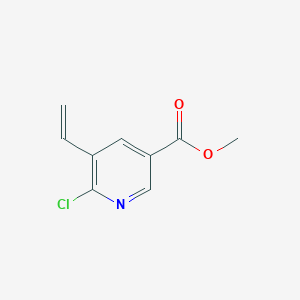
![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea](/img/structure/B11755054.png)

![[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755062.png)
